Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Overview
Description
“Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is an organic compound with the linear formula H2NCH2CH(CF3)CO2CH3 . It is also known as “Methyl 3-amino-2-(trifluoromethyl)propionate” and "Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate" .
Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is 171.12 . The compound’s structure can be represented by the SMILES string COC(=O)C(CN)C(F)(F)F and the InChI string 1S/C5H8F3NO2/c1-11-4(10)3(2-9)5(6,7)8/h3H,2,9H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is a liquid at room temperature . It has a refractive index of n20/D 1.374 and a density of 1.345 g/mL at 25 °C . The compound has a boiling point of 50 °C at 0.2 mmHg .Scientific Research Applications
Synthesis Methods
- A method for synthesizing enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide has been developed. The key step involves the amide formation from (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride using the Vilsmeier reagent (Li et al., 2013).
Enzymatic Studies
- The substrate specificity of a heat-stable stereospecific amidase from Klebsiella oxytoca includes 3,3,3-trifluoro-2-amino-2-methylpropanamide. This has implications for biotransformations leading to (R)-(+)-3,3,3-trifluoro-2-amino-2-methylpropanoic acid and related amides (Shaw & Naughton, 2004).
Chemical Reactions and Synthesis
- The compound reacts with various ketones to produce new fluorinated tricyclic and tetracyclic heterocycles, showing potential in complex organic synthesis (Dolenský et al., 1996).
- Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, similar in structure, react with various nucleophiles leading to different heterocyclic compounds, indicating the chemical versatility of related molecules (Sokolov & Aksinenko, 2010).
Biological and Medical Research
- Fluorinated alpha-methylamino acids, similar in structure, have been used as 19F NMR indicators of intracellular pH in human peripheral blood lymphocytes, demonstrating potential in biological and medical imaging (Taylor & Deutsch, 1983).
- The compound's structural analogs have been synthesized and tested for antifungal activity, indicating potential pharmacological applications (Yang et al., 2017).
Enzyme-Based Catalysis
- An amidase from Arthrobacter sp. S-2, acting on a structurally similar compound, has been characterized for enantioselective hydrolysis, demonstrating potential in chiral chemistry and pharmaceuticals (Fuhshuku et al., 2015).
- A novel amidase from Burkholderia phytofirmans ZJB-15079 was characterized for its ability to degrade a similar compound, showing promise in biocatalysis and pharmaceutical synthesis (Wu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-4(9,3(10)11-2)5(6,7)8/h9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPDNZHFLNFZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660046 | |
Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
CAS RN |
87492-64-6 | |
Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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